BAY-1436032

Vue d'ensemble

Description

BAY-1436032 is a potent, selective and orally available inhibitor of mutant Isocitrate Dehydrogenase 1 (mIDH1). BAY 1436032 is a double-digit nanomolar and selective pan-inhibitor of the enzymatic activity of various IDH1-R132X mutants in vitro and displayed potent inhibition of 2-HG release (nanomolar range) in patient derived and engineered cell lines expressing different IDH1 mutants. In line with the proposed mode of action, a concentration-dependent lowering of 2-HG was observed in vitro accompanied by differentiation and maturation of mIDH1 tumor cells. Furthermore, BAY 1436032 showed a favourable selectivity profile against wtIDH1/2 and a large panel of off-targets in vitro.

Mécanisme D'action

Target of Action

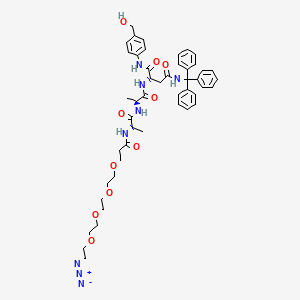

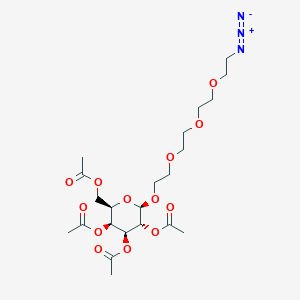

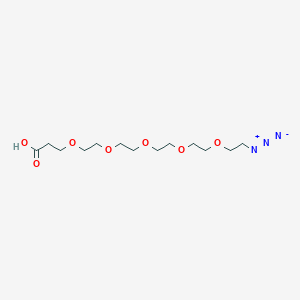

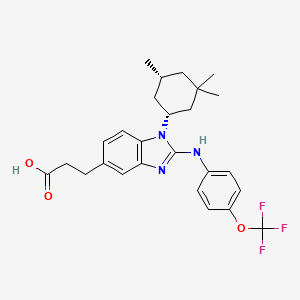

BAY-1436032, also known as “3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid”, is a pan-mutant inhibitor of the isocitrate dehydrogenase 1 (IDH1) protein . IDH1 is a metabolic enzyme that is frequently mutated in several human cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma .

Mode of Action

This compound specifically inhibits the activity of mutant forms of IDH1 . This inhibition prevents the formation of the oncometabolite 2-hydroxyglutarate (2-HG) from alpha-ketoglutarate (α-KG) . The compound strongly reduces 2-HG levels in cells carrying various IDH1 mutations, including IDH1-R132H, -R132C, -R132G, -R132S, and -R132L .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the isocitrate to α-ketoglutarate (αKG) conversion catalyzed by IDH1 . Mutations in IDH1 result in a neomorphic enzyme specificity, leading to a dramatic increase of intracellular 2-HG in tumor cells . By inhibiting mutant IDH1, this compound prevents the production of 2-HG, thereby affecting this metabolic pathway .

Pharmacokinetics

This compound exhibits a relatively short half-life . The compound is orally administered, and its pharmacokinetic properties allow for continuous dosing . The blood-brain barrier (BBB) penetration profile of this compound is supported by preclinical data on in vivo brain-plasma ratios .

Result of Action

The inhibition of mutant IDH1 by this compound leads to a reduction in 2-HG levels, which in turn induces myeloid differentiation of AML cells carrying IDH1 mutations . The compound also impacts DNA methylation and attenuates histone hypermethylation . In preclinical models, this compound has shown to lead to leukemic blast clearance, myeloid differentiation, depletion of leukemic stem cells, and prolonged survival .

Analyse Biochimique

Biochemical Properties

BAY-1436032 interacts with the IDH1 protein, specifically inhibiting the production of 2-HG in cells carrying IDH1-R132H, -R132C, -R132G, -R132S, and -R132L mutations . This interaction is highly specific, as cells not carrying IDH mutations are unaffected .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It reduces 2-HG levels, which is believed to interfere with αKG-dependent enzymes, causing hypermethylation of histones/DNA and blocking normal cellular differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzymatic activity of various IDH1-R132X mutants . This inhibition results in a potent reduction of 2-HG release in patient-derived and engineered cell lines expressing different IDH1 mutants .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a relatively short half-life . Most subjects experienced target inhibition as indicated by a median maximal reduction of plasma R-2-hydroxyglutarate levels of 76% .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The compound has shown single-agent in vivo efficacy in patient-derived glioma and intrahepatic cholangiocarcinoma solid tumor models .

Metabolic Pathways

This compound is involved in the metabolic pathway of isocitrate to α-ketoglutarate (αKG), catalyzed by the IDH1 enzyme . The compound specifically inhibits this conversion when IDH1 is mutated, leading to an increase in 2-HG levels .

Transport and Distribution

The pharmacokinetic properties of this compound allow for oral administration

Propriétés

IUPAC Name |

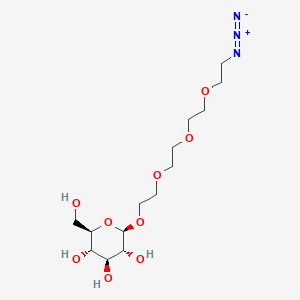

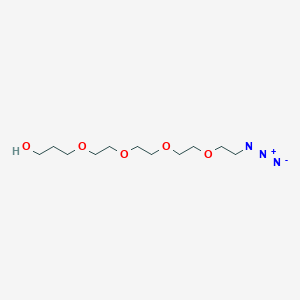

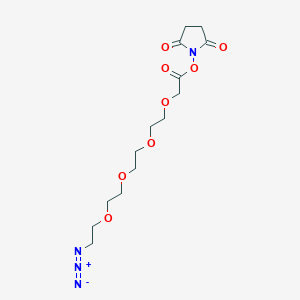

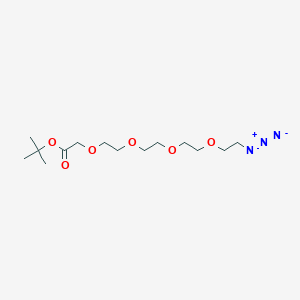

3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMAUIMMNAHKQR-QFBILLFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.